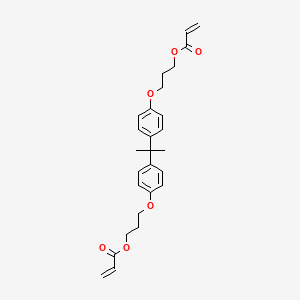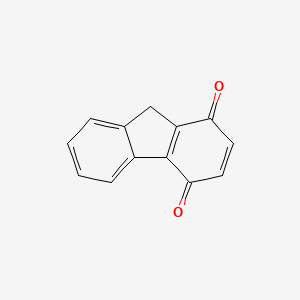
1h-Fluorene-1,4(9h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Fluorene-1,4(9h)-dione is a chemical compound with the molecular formula C13H8O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a diketone functionality at the 1 and 4 positions of the fluorene ring system. The presence of these carbonyl groups imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1h-Fluorene-1,4(9h)-dione can be synthesized through several methods. One common approach involves the oxidation of fluorene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
Fluorene+Oxidizing Agent→this compound
Another method involves the Friedel-Crafts acylation of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields the desired diketone product after subsequent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1h-Fluorene-1,4(9h)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone functionality can yield the corresponding diol.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
1h-Fluorene-1,4(9h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1h-Fluorene-1,4(9h)-dione is largely dependent on its chemical reactivity. The diketone functionality allows it to participate in various chemical reactions, including nucleophilic addition and substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1h-Fluorene-1,4(9h)-dione can be compared with other diketone-containing compounds such as:
1,2-Diketones: Compounds like benzil (1,2-diphenylethane-1,2-dione) have similar diketone functionalities but differ in their structural arrangement and reactivity.
1,3-Diketones: Compounds like acetylacetone (2,4-pentanedione) have a different positioning of the carbonyl groups, leading to distinct chemical properties.
Other Fluorene Derivatives: Compounds like 9-fluorenone (fluoren-9-one) have a single ketone functionality and exhibit different reactivity compared to this compound.
The uniqueness of this compound lies in its specific diketone arrangement, which imparts distinct chemical properties and reactivity patterns compared to other similar compounds.
Eigenschaften
CAS-Nummer |
42523-54-6 |
|---|---|
Molekularformel |
C13H8O2 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
9H-fluorene-1,4-dione |
InChI |
InChI=1S/C13H8O2/c14-11-5-6-12(15)13-9-4-2-1-3-8(9)7-10(11)13/h1-6H,7H2 |
InChI-Schlüssel |
NYWRUQLZBKRJCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
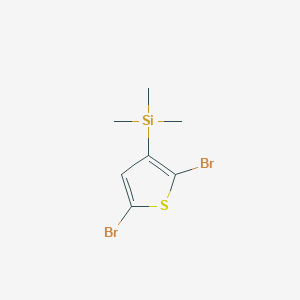
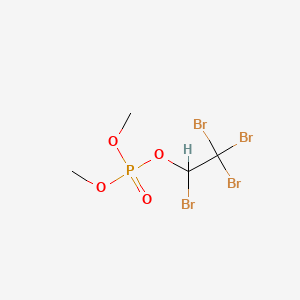
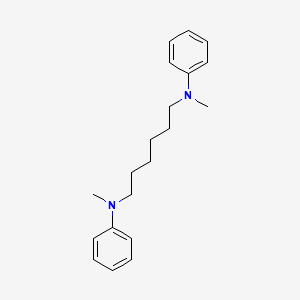


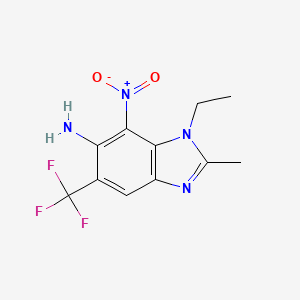
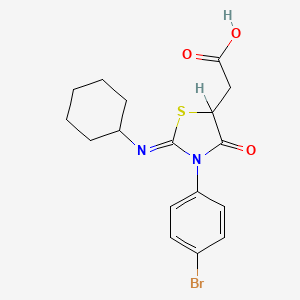

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
